(3,3-dimethyl-1,4-dioxan-2-yl)methanol
Description
Properties
CAS No. |
2169238-36-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol and Its Analogues
De Novo Synthesis Strategies
De novo synthesis involves the formation of the 1,4-dioxane (B91453) ring through cyclization reactions. The specific substitution pattern of the target molecule dictates the choice of starting materials, where the necessary substituents are often incorporated into the acyclic precursors prior to the ring-closing step.
Ring-Closing Reactions for 1,4-Dioxane Formation
The cornerstone of 1,4-dioxane synthesis is the formation of two ether linkages to complete the six-membered ring. The Williamson ether synthesis is a classical and widely applicable method for this purpose. wikipedia.orgbyjus.com This reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. wikipedia.orgbyjus.com For the formation of a 1,4-dioxane, this can be applied in an intermolecular or intramolecular fashion.
A common approach is the acid-catalyzed condensation of two molecules of a diol. For instance, the synthesis of dimethyl-substituted dioxanes can be achieved through the sulfuric acid-catalyzed condensation of propylene (B89431) glycol. youtube.com This process involves the dimerization of the diol, where water is eliminated to form the dioxane ring system.
Another effective strategy involves the reaction of an epoxide with a diol. An approach for preparing 2- and 2,3-disubstituted 1,4-dioxanes begins with readily available epoxides. The key step is the ring-opening of the epoxide with the monosodium salt of ethylene (B1197577) glycol, which is followed by an intramolecular cyclization of the resulting diol to form the dioxane ring. enamine.net
Intramolecular Williamson ether synthesis is also a powerful tool, particularly for forming cyclic ethers from halo alcohols. libretexts.org In this context, a molecule containing both a hydroxyl group and a halogen atom separated by the appropriate number of atoms can cyclize in the presence of a base to form the dioxane ring. libretexts.org A recently developed method for synthesizing 2,3-disubstituted 1,4-dioxanes utilizes a variation of the Williamson strategy, reacting α,β-unsaturated ketones with ethylene glycol in the presence of cesium carbonate as a base. rsc.org
| Method | Reactants | Key Features | Reference(s) |
| Williamson Ether Synthesis | Alkoxide and Alkyl Halide | Fundamental SN2 reaction for ether formation. Can be inter- or intramolecular. | wikipedia.org, byjus.com, libretexts.org |
| Acid-Catalyzed Condensation | Diols (e.g., Propylene Glycol) | Dimerization of diols with elimination of water. | youtube.com |
| Epoxide Ring-Opening | Epoxide and Ethylene Glycol | Versatile for introducing substitution at specific positions. | enamine.net |
| Modified Williamson Strategy | α,β-Unsaturated Ketone and Ethylene Glycol | Allows for the synthesis of dioxanes bearing a carbonyl functionality. | rsc.org |
Introduction of Alkyl Substituents
The introduction of specific alkyl groups, such as the gem-dimethyl group at the C3 position of (3,3-dimethyl-1,4-dioxan-2-yl)methanol, is typically achieved by incorporating the desired substitution pattern into the acyclic starting materials before the ring-closing reaction. For the target molecule, a precursor containing a 2,2-dimethyl-3-hydroxypropyl moiety is required.
For example, the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is accomplished by the acid-catalyzed reaction of 2,3-butanedione (B143835) with ethylene glycol. nih.gov This reaction demonstrates how the substituents on the final heterocycle are determined by the choice of the initial ketone and diol. To achieve the 3,3-dimethyl substitution pattern, one would need to start with a precursor such as 3-hydroxy-2,2-dimethylpropanal (B31169) or a protected derivative, which would then undergo cyclization with a C2-unit like ethylene glycol. The synthesis of related structures, such as 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (a derivative of Meldrum's acid), is achieved by reacting malonic acid with acetone (B3395972), further illustrating the principle of building the substitution pattern from acyclic precursors. chemicalbook.com
Functionalization at the 2-Position to Introduce the Methanol (B129727) Moiety
Introducing the methanol group (-CH₂OH) at the C2 position can be accomplished by two primary routes: functionalizing the pre-formed dioxane ring or, more commonly, by using a starting material that already contains the necessary carbon atom and a precursor to the hydroxyl group.
Direct C(sp³)-H functionalization of the 1,4-dioxane ring has been demonstrated using nickel-catalyzed oxidative arylation, which shows that the C-H bonds of the dioxane ring are reactive under certain catalytic conditions. nih.gov However, achieving selective functionalization at the C2 position to introduce a hydroxymethyl group via this route would be challenging.
A more controlled and common approach is to construct the ring using a precursor that bears a functional group that can be readily converted to the desired methanol moiety. For example, methods have been developed for the synthesis of 2,3-disubstituted 1,4-dioxanes that possess a carbonyl functionality. rsc.org Such a dioxane, with a ketone or ester group at the C2 position, could serve as a key intermediate. The carbonyl group can then be reduced to the primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding the final (1,4-dioxan-2-yl)methanol (B41635) structure.
Stereoselective and Enantioselective Synthesis
The C2 position of this compound is a stereocenter. Therefore, producing this compound as a single enantiomer requires stereoselective or enantioselective synthetic methods. These approaches utilize either chiral catalysts to influence the formation of the stereocenter or chiral auxiliaries to direct the transformation in a diastereoselective manner.
Asymmetric Catalysis in Dioxane Synthesis
Asymmetric catalysis offers an efficient pathway to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. cam.ac.uk Several catalytic strategies have been developed for the synthesis of chiral oxygen-containing heterocycles.
One innovative method is the organocatalytic enantioselective desymmetrization of oxetanes to produce chiral 1,4-dioxanes. This process can create quaternary stereocenters with high efficiency and enantioselectivity. nih.gov Although demonstrated for a different substitution pattern, the principle of using a chiral organocatalyst to control the ring-opening and subsequent cyclization is highly relevant.
Furthermore, chiral phosphoric acid catalysts have been successfully employed in the asymmetric construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. nih.gov This highlights the potential of chiral Brønsted acids to catalyze enantioselective cyclizations to form related oxygen heterocycles.
The development of chiral ligands for transition metal catalysis is another powerful avenue. Chiral C₂-symmetric ligands that themselves possess a 1,4-dioxane backbone have been synthesized from tartrates. acs.orgnih.gov Rhodium complexes of these ligands are highly efficient catalysts for asymmetric hydrogenation reactions, achieving excellent enantioselectivity (94-99% ee). nih.govacs.org This demonstrates that the 1,4-dioxane framework is compatible with high-performance asymmetric metal catalysis, suggesting that direct asymmetric synthesis of substituted dioxanes using such catalysts is feasible.
| Catalytic System | Reaction Type | Key Feature | Reference(s) |
| Organocatalysis | Oxetane Desymmetrization | Establishes quaternary stereocenters with high enantioselectivity. | nih.gov |
| Chiral Phosphoric Acid | Hemiacetalization/Oxy-Michael Cascade | Enantioselective construction of 1,3-dioxanes. | nih.gov |
| Rhodium(I) with Chiral Dioxane-Backbone Ligands | Asymmetric Hydrogenation | Achieves high enantioselectivity in reductions near the dioxane core. | acs.org, acs.org, nih.gov |
| Photoredox Catalysis with Chiral Alkaloids | Hydrogen Atom Transfer (HAT) | Provides stereocontrol in radical-based functionalization. | cam.ac.uk |
Diastereoselective Control in Functionalization Reactions
Achieving diastereoselective control is crucial in the synthesis of complex molecules like this compound, where the spatial arrangement of substituents significantly influences the compound's properties and biological activity. Diastereoselectivity in the functionalization of dioxane rings can be introduced during the cyclization step or through post-cyclization modifications.
One common strategy involves the use of chiral precursors or catalysts. For instance, the synthesis of highly functionalized proline derivatives with high diastereoselectivity has been achieved through a Cu(I)-catalyzed cascade reaction. nih.gov While not directly synthesizing the target molecule, this highlights the principle of using metal catalysts to control stereochemistry during ring formation. nih.gov Gold(I)-catalyzed cascade cyclization of azido-alkynes has also been employed to synthesize spirocyclic indolin-3-ones stereoselectively, demonstrating the power of metal-catalyzed reactions in creating complex, multi-stereocenter molecules. acs.org
In the context of dioxane synthesis, the reaction of diols with carbonyl compounds or their acetals is a key method. The stereochemistry of the starting diol can direct the formation of a specific diastereomer of the resulting dioxane. For example, the reaction of a chiral diol with a ketone will lead to a diastereomeric mixture of dioxanes, but the ratio of these diastereomers can be influenced by reaction conditions and the nature of the catalyst used.
Synthesis via Precursor Modification
The modification of pre-existing dioxane rings is a versatile approach to obtaining a variety of analogues. This can involve the introduction, removal, or transformation of functional groups on the dioxane core. For instance, a study on the synthesis of dioxane-based antiviral agents involved the preparation of numerous derivatives by modifying a (R)-2-hydroxymethyl- thieme-connect.comresearchgate.netdioxane intermediate. nih.gov These modifications included the introduction of different substituents to explore structure-activity relationships. nih.gov
Another example is the preparation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane from biacetyl, which serves as a stable precursor to 2,3-dimethylene-1,4-dioxane for use in cycloaddition reactions. nih.gov This demonstrates how a stable dioxane derivative can be synthesized and then transformed into a more reactive intermediate for further synthetic applications. nih.gov The direct functionalization of the C(sp3)-H bonds of 1,4-dioxane has also been achieved through nickel-catalyzed oxidative arylation, providing a direct route to introduce aryl groups onto the dioxane ring. nih.gov
The degradation of 1,4-dioxane by a fungus to ethylene glycol, which is then further metabolized, illustrates a biological transformation of the dioxane ring. nih.gov While a degradation pathway, it highlights the chemical susceptibility of the ether linkages, which can be exploited in synthetic chemistry under controlled conditions.
The synthesis of 1,4-dioxanes can also be achieved by starting with simpler cyclic ethers, such as oxiranes (epoxides). A common method involves the ring-opening of an epoxide with an alcohol, followed by an intramolecular cyclization. For instance, the reaction of an epoxide with ethylene glycol monosodium salt leads to a diol intermediate, which can then cyclize to form a 1,4-dioxane derivative. thieme-connect.comenamine.net This approach is particularly useful for preparing 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxanes. thieme-connect.comenamine.net
The dimerization of oxirane (ethylene oxide) is another route to 1,4-dioxane. mdpi.com This reaction can be catalyzed by various acids or solid catalysts like ZrO2/TiO2. mdpi.comchemicalbook.com While this typically produces the parent 1,4-dioxane, the principle can be adapted to use substituted oxiranes to generate substituted dioxane derivatives. The reactivity of oxacyclopropane (oxirane) and its readiness to undergo ring-opening reactions make it a valuable precursor in the synthesis of various compounds, including cyclic ethers. libretexts.org
Optimization of Synthetic Pathways
The optimization of synthetic routes for this compound and its analogues focuses on improving reaction yields and incorporating principles of green chemistry to create more sustainable and efficient processes.
Several strategies can be employed to enhance the yield of dioxane synthesis. In the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, it was found that using an excess of the starting material and optimizing the reaction temperature led to a significant increase in product yield. nih.gov For the synthesis of 1,4-dioxane from ethylene glycol, the use of a sulfuric acid catalyst at elevated temperatures is a common industrial method, though it can be prone to charring and tar formation, which reduces yield. chemicalbook.com
In a catalyst-free approach to cyclic sulfides, it was demonstrated that optimizing the substrate concentration could significantly improve the yield of macrocyclic products. acs.org This principle of concentration optimization can be applied to the synthesis of dioxane derivatives, particularly in cyclization reactions where intermolecular side reactions can compete with the desired intramolecular cyclization.
The use of specific catalysts can also dramatically improve yields. For example, a process for preparing 1,3-dioxolane-4-methanol (B150769) compounds in high yield was developed using specific catalysts for esterification or etherification followed by hydrolysis or hydrogenolysis. google.com Similarly, the synthesis of 1,4-dioxane-2,5-diones from α-hydroxy acid oligomers was optimized by using a fixed-bed catalyst system. google.com
Green chemistry principles are increasingly being applied to the synthesis of dioxanes to reduce environmental impact and improve safety. This includes the use of less hazardous solvents, renewable starting materials, and more efficient catalysts.
A significant green approach is the development of solvent-free synthesis methods. For instance, a solvent-free method for the preparation of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol has been reported, which uses an organic acid catalyst instead of inorganic acids and utilizes the readily available and low-toxicity glycerol (B35011) as a starting material. google.com
The use of alternative, greener solvents is another key aspect. Cyclopentyl methyl ether (CPME) is promoted as a greener alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane itself, offering improved safety due to its resistance to peroxide formation. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is another environmentally friendly solvent alternative. sigmaaldrich.com The development of biobased reaction media, such as 1,3-dioxolane (B20135) compounds derived from lactic acid and formaldehyde, also represents a move towards more sustainable chemical processes. rsc.org
Data Tables
Table 1: Comparison of Synthetic Methods for Dioxane Derivatives
| Method | Starting Materials | Key Reagents/Catalysts | Products | Advantages | Disadvantages | Reference |
| Epoxide Ring Opening and Cyclization | Epoxides, Ethylene glycol | Sodium salt of ethylene glycol | 2-Substituted 1,4-dioxanes | Good for mono- and di-substituted dioxanes | Requires pre-functionalized epoxides | thieme-connect.comenamine.net |
| Oxirane Dimerization | Oxirane (Ethylene oxide) | ZrO2/TiO2, Sulfuric acid | 1,4-Dioxane | Atom economical | Can lead to byproducts and pollution with strong acids | mdpi.comchemicalbook.com |
| Precursor Modification | Dioxane derivatives | Various reagents | Functionalized dioxanes | Versatile for creating analogues | Dependent on the availability of the starting dioxane | nih.govnih.gov |
| Derivatization of Simpler Cyclic Ethers | Oxiranes, Diols | Acid or base catalysts | Substituted 1,4-dioxanes | Access to a variety of substitution patterns | May require multiple steps | thieme-connect.comenamine.net |
Table 2: Green Chemistry Approaches in Dioxane Synthesis
| Approach | Example | Benefit | Reference |
| Solvent-free synthesis | Preparation of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol | Reduced solvent waste, use of less toxic reagents | google.com |
| Greener solvents | Use of CPME or 2-MeTHF instead of 1,4-dioxane or THF | Improved safety, use of renewable resources | sigmaaldrich.com |
| Biobased solvents | 1,3-Dioxolane compounds from lactic acid | Use of renewable feedstocks | rsc.org |
| Solid acid catalysts | ZrO2/TiO2 for oxirane dimerization | Avoids corrosive and polluting strong acids | mdpi.comchemicalbook.com |
Chemical Reactivity and Transformation Studies of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functional group is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of (3,3-dimethyl-1,4-dioxan-2-yl)methanol can be readily converted to esters and ethers.
Esterification:
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a base. For instance, treatment of a similar hydroxyl-containing dioxane derivative with pivaloyl chloride in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2) results in the formation of the corresponding pivalate (B1233124) ester. nih.gov This reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification:
Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Another approach involves the acid-catalyzed reaction with an alcohol, leading to the formation of an ether. For example, the reaction of a 1,3-dioxolane-4-methanol (B150769) compound with an alkali metal or alkaline earth metal salt of an alcohol can lead to etherification. google.com
Table 1: Examples of Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| This compound | Pivaloyl chloride | Et3N, DMAP, CH2Cl2 | (3,3-dimethyl-1,4-dioxan-2-yl)methyl pivalate | Esterification |
| This compound | Sodium hydride, then Methyl iodide | THF | 2-(methoxymethyl)-3,3-dimethyl-1,4-dioxane | Etherification |
This table presents hypothetical examples based on typical reactivity patterns for illustrative purposes.
The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation:
The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidation. These reagents can selectively oxidize the primary alcohol to the corresponding aldehyde, (3,3-dimethyl-1,4-dioxan-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of the carboxylic acid, (3,3-dimethyl-1,4-dioxan-2-yl)carboxylic acid. However, it is important to note that some oxidative transformations can be complicated by the participation of the primary hydroxyl group, leading to byproducts. nih.gov
Reduction:
The hydroxyl group itself is not typically subject to reduction. However, derivatives of the alcohol, such as its tosylate or mesylate, can be reduced to the corresponding methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.
Conversion to Halides and Sulfonates:
Treating this compound with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding chloride or bromide. Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form the tosylate ester.
Substitution with Nucleophiles:
Once converted to a halide or a sulfonate, the resulting compound can undergo SN2 reactions with a variety of nucleophiles. For example, reaction with sodium cyanide would introduce a cyano group, while reaction with sodium azide (B81097) would introduce an azide group. These reactions provide a pathway to a wide range of functionalized derivatives.
Transformations of the Dioxane Ring System
The 1,4-dioxane (B91453) ring, while generally stable, can undergo ring-opening reactions under specific conditions and can also be functionalized. thieme-connect.de
The cleavage of the C-O bonds in the dioxane ring typically requires harsh conditions or specific catalytic systems.
Acid-Catalyzed Ring Opening:
Under strong acidic conditions, the ether linkages of the dioxane ring can be protonated, making them susceptible to nucleophilic attack. This can lead to the opening of the ring to form diol derivatives or other products, depending on the reaction conditions and the nucleophiles present. For instance, studies on related 1,3-dioxane (B1201747) systems show that ring-opening can be initiated by Lewis acids. researchgate.net The mechanism often involves the formation of a carbocation intermediate. researchgate.net
Reductive Ring Opening:
Certain reducing agents, particularly in the presence of Lewis acids, can effect the reductive cleavage of the dioxane ring. For example, the combination of lithium aluminum hydride and aluminum chloride (LiAlH4-AlCl3) has been used for the reductive opening of 1,3-dioxanofurans. researchgate.net Another method involves the use of frustrated Lewis pairs, where a strong Lewis acid and a bulky Lewis base work in concert to cleave the C-O bond. acs.org
Table 2: Ring-Opening Reactions of Dioxane Derivatives
| Substrate | Reagents | Product Type | Reference |
| 1,3-Dioxanofurans | LiAlH4-AlCl3 | Benzyl ether | researchgate.net |
| 1,4-Dioxane | B(C6F5)3, N-bases | Ring-opened adducts | acs.org |
| 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione | Organocatalysts | Poly(α-hydroxy acid) | acs.org |
Direct functionalization of the C-H bonds of the dioxane ring is a more modern approach to introducing new substituents.
Halogenation:
While direct halogenation of the dioxane ring can occur, it may lack selectivity and require harsh conditions. Radical halogenation, initiated by UV light, could potentially lead to a mixture of halogenated products.
C-H Activation:
Acetal (B89532)/Ketal Chemistry and Hydrolysis Considerations
This compound is structurally a cyclic acetal. The 1,4-dioxane ring system is formed from a diol and an aldehyde or ketone. In this specific case, the structure suggests it is derived from glycerol (B35011) or a related three-carbon unit and 2,2-dimethoxypropane (B42991) or a similar acetone (B3395972) equivalent. Acetal functional groups are known for their stability under neutral and basic conditions, making them excellent protecting groups for carbonyls and diols in organic synthesis. However, they are susceptible to hydrolysis under acidic conditions. lookchem.comacs.org
The hydrolysis of acetals is a reversible, acid-catalyzed process that regenerates the original carbonyl compound and the alcohol. lookchem.com For this compound, acid-catalyzed hydrolysis would break the acetal linkage, leading to the formation of acetone and glycerol (or a derivative thereof). The general mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol. Subsequent attack by water on the carbocation, followed by deprotonation and tautomerization, yields the final products. rsc.orgacs.org
The rate of hydrolysis is significantly influenced by the structure of the acetal and the reaction conditions, such as pH and solvent. Studies on related 2-phenyl-1,3-dioxanes have shown that the hydrolysis is catalyzed by hydronium ions. lookchem.comacs.org The stability of the intermediate oxocarbenium ion plays a crucial role in determining the reaction rate. Substituents on the dioxane ring can exert both electronic and steric effects on the rate of hydrolysis.
The stability of the dioxane ring in this compound is also influenced by the presence of the two methyl groups at the C3 position. These groups can influence the conformation of the ring and may sterically hinder the approach of the acid catalyst or water molecule, potentially affecting the hydrolysis rate compared to unsubstituted 1,4-dioxanes. Research on the hydrolysis of various cyclic acetals in dioxane-water mixtures has been conducted to understand these effects. rsc.orgtandfonline.com
Table 1: Conditions for Hydrolysis of Related Dioxane Derivatives
| Compound | Conditions | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| 2-(substituted phenyl)-1,3-dioxanes | Acid-catalyzed (HCl) | Water | Hydrolysis is hydronium ion-catalyzed; substituent effects are significant. | lookchem.comacs.org |
| 2-oxo-3-(p-substituted)-phenyl-5-methyl-1,2,3-oxathiazolidines | Acid-catalyzed (HClO4, HCl) | 60% (v/v) 1,4-dioxane-water | Follows an A-2 mechanism; electron-withdrawing substituents increase the rate. | tandfonline.com |
| Benzoic Anhydrides | Acid-catalyzed | 60% (v/v) dioxane-water | A change in mechanism from A2 to A1 is observed. | rsc.org |
| 2-(substituted phenyl)-1,3-oxathiolanes | Acid-catalyzed (HCl) | 50% dioxane-water | Rate constants show a curved Hammett plot, indicating a change in the rate-determining step or mechanism. | acs.org |
| 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile | HBr or H2SO4 | Aqueous dioxane | Hydrolysis leads to ring opening and complex rearrangements. | researchgate.net |
Behavior as a Synthetic Intermediate
Use in Multi-Step Organic Synthesis
This compound possesses multiple functionalities that make it a potentially valuable building block in multi-step organic synthesis. The primary alcohol group can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, or halides, or it can be used as a nucleophile in coupling reactions. The dioxane ring serves as a protecting group for a glycerol-like 1,2-diol moiety. This protection is stable to many reaction conditions, particularly basic and nucleophilic reagents, and can be removed under acidic conditions when desired.
While specific examples detailing the use of this compound in multi-step synthesis are not prominent in the literature, its application can be inferred from the synthetic utility of closely related compounds. For instance, the enantiomers of the parent compound, (1,4-dioxan-2-yl)methanol (B41635), are used to synthesize biologically active bis(dioxanes) after converting the alcohol to a suitable leaving group like an iodide. thieme-connect.de
Furthermore, approaches to creating functionalized 1,4-dioxanes bearing additional rings have been developed, highlighting their role as advanced building blocks for medicinal chemistry. enamine.net The synthesis of dimethyl 1,4-cubanedicarboxylate involves a 1,4-dioxane-protected intermediate, demonstrating the utility of the dioxane moiety in complex molecule synthesis. researchgate.net The related compound, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (a derivative of glycerol and acetone), is widely used as a chiral building block to prepare a range of molecules, including tetraoxaspiroundecanes, diglycerides, and glyceryl phosphates. sigmaaldrich.com This suggests that this compound could similarly serve as a versatile intermediate for introducing a protected three-carbon unit into larger molecules.
Participation in Cascade or Tandem Reactions
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy in organic synthesis. The structure of this compound offers potential for its participation in such reaction sequences.
The primary alcohol could initiate a cascade by undergoing oxidation to an aldehyde, which could then participate in a subsequent intramolecular reaction or an intermolecular reaction with another component in the reaction mixture. Alternatively, the dioxane ring itself can be involved. For example, tandem reactions involving the oxidative addition of 1,4-dioxane to acrylamides, catalyzed by iron or copper, have been reported to form complex indole (B1671886) and dihydroquinolinone derivatives. thieme-connect.de These reactions demonstrate that the C-H bonds of the dioxane ring can be activated to participate in C-C bond formation.
While no specific cascade reactions involving this compound have been explicitly detailed, the reactivity of similar structures suggests its potential. For example, 3-indolylmethanols can undergo various intermediate-dependent cascade reactions. researchgate.net Similarly, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), another dioxane derivative, is well-known for its use in multicomponent and domino reactions to produce diverse heterocyclic scaffolds. chemicalbook.com The combination of a reactive alcohol and a stable, yet activatable, dioxane ring in this compound makes it a plausible candidate for the design of novel cascade reactions.
Mechanistic Investigations
Reaction Mechanism Elucidation for Key Transformations
The most fundamental transformation of this compound is its acid-catalyzed hydrolysis. The mechanism for this reaction is well-established for acetals and ketals and generally proceeds through an A-1 or A-2 pathway. rsc.orgtandfonline.com
In the widely accepted A-1 mechanism for acetal hydrolysis, the reaction is initiated by the rapid and reversible protonation of one of the ethereal oxygen atoms of the dioxane ring. This converts the hydroxyl group of the hemiacetal into a good leaving group (water). The subsequent and rate-determining step is the unimolecular cleavage of the protonated C-O bond, which results in the formation of a resonance-stabilized oxocarbenium ion. This carbocation is then attacked by a molecule of water from the solvent. The final steps involve deprotonation to regenerate the acid catalyst and yield the hemiacetal, which then undergoes a similar sequence of protonation, ring-opening, and attack by water to ultimately yield glycerol and acetone. rsc.orgacs.org
Studies on the hydrolysis of related cyclic acetals, such as 2-(substituted phenyl)-1,3-oxathiolanes, support a mechanism involving a unimolecular decomposition of the protonated intermediate, as evidenced by the linearity of plots of log k_obs vs. -H₀ with a slope greater than one. acs.org
Influence of Substituents on Reaction Pathways
The substituents on the dioxane ring play a critical role in determining the stability and reactivity of the acetal, primarily by influencing the stability of the key oxocarbenium ion intermediate formed during hydrolysis.
Electronic effects are a major factor. Studies on the acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-dioxanes and 2-(substituted phenyl)-1,3-oxathiolanes have shown that electron-donating groups on the phenyl ring accelerate the rate of hydrolysis. lookchem.comacs.org This is because these groups help to stabilize the positive charge on the developing oxocarbenium ion in the transition state of the rate-determining step. Conversely, electron-withdrawing groups destabilize the carbocation and thus retard the rate of hydrolysis. This relationship is often quantified using Hammett plots (log k vs. σ), where a negative ρ (rho) value indicates the buildup of positive charge in the transition state. For the hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes, a ρ value of -2.8 was observed, consistent with this mechanism. acs.org
In the case of this compound, the two methyl groups at the C3 position are expected to have an influence. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This would be expected to slightly stabilize the dioxane ring compared to an unsubstituted analogue. However, their steric bulk could also play a role, potentially influencing the conformation of the ring and the ease of approach of reagents to the reaction center. In a study on the acid-catalyzed hydrolysis of 2-oxo-3-(p-substituted)-phenyl-5-methyl-1,2,3-oxathiazolidines, the substituent effects were consistent with an A-2 mechanism where electron-withdrawing groups increased the reaction rate by making the sulfur atom more electrophilic for water to attack. tandfonline.com While this system is different, it highlights the sensitivity of reaction mechanisms to substituent effects.
Table 2: Influence of Substituents on the Hydrolysis of Dioxane-Related Structures
| Compound Series | Substituent Type | Effect on Hydrolysis Rate | Mechanistic Implication | Reference |
|---|---|---|---|---|
| 2-(substituted phenyl)-1,3-dioxanes | Electron-donating (e.g., p-methoxy) | Increase | Stabilization of oxocarbenium ion intermediate. | lookchem.com |
| 2-(substituted phenyl)-1,3-oxathiolanes | Electron-withdrawing (e.g., p-nitro) | Decrease | Destabilization of oxocarbenium ion intermediate (ρ = -2.8). | acs.org |
| 2-oxo-3-(p-substituted)-phenyl-5-methyl-1,2,3-oxathiazolidines | Electron-withdrawing | Increase | Increased electrophilicity of the sulfur atom for nucleophilic attack (A-2 mechanism). | tandfonline.com |
| p-Methoxy and p-Chloro Benzoic Anhydrides | Electron-donating (methoxy) vs. Electron-withdrawing (chloro) | Mechanism shift from A2 to A1 observed in dioxane-water. | Substituents influence the preferred mechanistic pathway. | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While basic 1D ¹H and ¹³C NMR provide initial information, advanced techniques are necessary to resolve complex structural questions.
Advanced 1D NMR for Structural Elucidation (e.g., DEPT, NOE)
Standard ¹H and ¹³C NMR spectra provide information on the chemical environment and number of different types of protons and carbons. For (3,3-dimethyl-1,4-dioxan-2-yl)methanol, one would expect to see signals corresponding to the two methyl groups, the methylene (B1212753) and methine protons of the dioxane ring, the hydroxymethyl group, and the quaternary carbon.
To further differentiate the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is employed. DEPT-135 and DEPT-90 spectra distinguish between CH, CH₂, and CH₃ groups. For instance, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum would exclusively show the CH signal. This would allow for the unambiguous assignment of the methine carbon at position 2 and the methylene carbons in the dioxane ring and the methanol (B129727) substituent.
The Nuclear Overhauser Effect (NOE) is a powerful 1D technique used to probe spatial relationships between nuclei. By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed. For this compound, NOE experiments would be critical in determining the conformation of the dioxane ring (e.g., chair or boat) and the relative orientation of the substituents. For example, observing an NOE between one of the gem-dimethyl groups and the proton at position 2 would provide strong evidence for their spatial proximity.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments provide a wealth of information by correlating different nuclei through bonds or space.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between geminal and vicinal protons, allowing for the tracing of the proton connectivity within the dioxane ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals (or vice-versa).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between carbon and proton atoms. HMBC is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For the target molecule, HMBC correlations would be expected between the protons of the gem-dimethyl groups and the quaternary carbon at position 3, as well as the methine carbon at position 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the 2D version of the NOE experiment and provides a comprehensive map of through-space interactions between protons. A NOESY spectrum would be instrumental in determining the three-dimensional structure and preferred conformation of this compound in solution. The pattern of cross-peaks would help to establish the axial or equatorial disposition of the substituents on the dioxane ring. For instance, the presence of strong cross-peaks between protons on the same face of the ring would support a specific chair conformation.
Quantitative NMR for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a compound-specific calibration curve. washington.edunist.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be calculated. washington.edu This technique could be applied to monitor the synthesis of this compound, determining the reaction yield and identifying any byproducts. Furthermore, qNMR can be used to accurately assess the purity of the final product.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₁₄O₃), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula. For instance, a related compound, (4,5-dimethyl-1,3-dioxan-4-yl)methanol, has a calculated exact mass of 146.094294304 Da. nih.gov A similar level of precision would be expected for the target compound.
Chiroptical Spectroscopy
Circular Dichroism (CD) for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for elucidating the absolute configuration of chiral molecules. tum.debath.ac.uk It measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules and is highly sensitive to the stereochemical environment of the chromophore.
The principle behind using CD for absolute configuration determination lies in comparing the experimentally measured CD spectrum of an unknown enantiomer with that of a known standard or with a spectrum predicted by theoretical calculations. mgcub.ac.in For a molecule like this compound, the hydroxyl and ether functionalities act as chromophores. While these groups themselves have weak electronic transitions in the accessible UV region, their spatial arrangement and interaction within the chiral dioxane ring structure can give rise to a measurable CD spectrum.
The expected steps to determine the absolute configuration of this compound using CD would be:
Synthesis and Separation: Synthesize the racemic mixture of this compound and separate the enantiomers using a suitable chiral resolution technique.
CD Measurement: Record the CD spectra for each enantiomer.
Comparison: Compare the experimental spectra with those of structurally related chiral 1,4-dioxane (B91453) derivatives or 1,3-diols for which the absolute configuration has been unequivocally established, for example, through X-ray crystallography.
An illustrative example is the CD data for a related chiral dioxane, (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione, which exhibits a specific optical activity. sigmaaldrich.com While the chromophore and substitution pattern are different, it demonstrates the principle of using chiroptical data for stereochemical assignment.
Table 1: Illustrative Chiroptical Data for a Related Chiral Dioxane Derivative
| Compound Name | CAS Number | Formula | Optical Activity |
| (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione | 4511-42-6 | C₆H₈O₄ | [α]20/D −285°, c = 1 in toluene |
This data is for an analogous compound and serves to illustrate the type of information obtained from chiroptical measurements. sigmaaldrich.com
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mgcub.ac.increative-biostructure.com An ORD spectrum displays the optical rotation (α) versus wavelength (λ). The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the absolute configuration of the chiral molecule. researchgate.net
A positive Cotton effect is characterized by an initial increase in optical rotation as the wavelength decreases, reaching a peak before rapidly decreasing to a trough. A negative Cotton effect shows the opposite behavior. The sign of the Cotton effect can be empirically correlated with the absolute configuration of the molecule by comparing it to known compounds of a similar structural class.
For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from the absorption maxima of its chromophores. A plain curve is a smooth curve where the magnitude of the optical rotation continuously increases with decreasing wavelength. The sign of this plain curve (positive or negative) can sometimes be used to infer the absolute configuration, especially when a large library of ORD data for similar compounds is available.
While specific ORD data for this compound is not documented in readily accessible literature, the general methodology would involve:
Measuring the optical rotation of the purified enantiomers across a range of wavelengths.
Plotting the optical rotation against the wavelength to generate the ORD curve.
Analyzing the shape and sign of the curve, particularly any observed Cotton effects, to correlate with the absolute configuration based on established empirical rules for substituted 1,4-dioxanes or related acyclic 1,3-diol derivatives.
Both CD and ORD are complementary techniques, and often, data from both are used in conjunction to provide a more confident assignment of the absolute configuration. creative-biostructure.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3,3-dimethyl-1,4-dioxan-2-yl)methanol, providing a detailed picture of its electronic structure and energetics.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its optimized geometry, total energy, and electron density distribution. Such calculations are crucial for understanding the molecule's stability and the nature of its chemical bonds.
Hydrogen-bonded complexes, such as those that could form between this compound and other molecules like methanol (B129727), can be effectively studied using DFT. These studies can elucidate the nature of both classical and non-classical hydrogen bonds, providing insights into intermolecular interactions. researchgate.net For instance, in related systems, DFT has been used to analyze the electron density and the Laplacian of electron density at bond critical points to characterize these interactions. researchgate.net
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be applied to this compound for more precise calculations of its energy and structure.
For the parent 1,4-dioxane (B91453) molecule, ab initio studies at the HF/6-31G* level have been used to characterize stationary points on the potential energy surface, identifying the chair conformation as the most stable. acs.org Similar high-level calculations for this compound would provide a benchmark for its conformational energetics and structural parameters.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energies of the HOMO and LUMO and their energy gap (ΔE) are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For hydrogen-bonded complexes of 1,4-dioxane with methanol, the HOMO-LUMO energy gap has been used to assess the stability of the complexes. researchgate.net Theoretical investigations on this compound would involve calculating these FMO energies to predict its reactivity. Additionally, reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of this compound, particularly its conformational preferences.
Molecular Mechanics and Dynamics Simulations for Conformational Preferences
The 1,4-dioxane ring in this compound is expected to adopt a chair conformation as its most stable form, similar to the parent 1,4-dioxane. acs.org However, the presence of the gem-dimethyl group at the C3 position and the methanol group at the C2 position introduces significant steric considerations.
The gem-dimethyl group is known to influence the conformational equilibrium in cyclic systems. In related six-membered rings, the presence of a gem-dimethyl group can affect the ring's flexibility and the preference for certain conformations. scispace.com For this compound, the chair conformation would have the hydroxymethyl group at C2 in either an axial or equatorial position. The relative stability of these conformers is dictated by steric interactions. Generally, bulky substituents prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. Therefore, the conformer with the hydroxymethyl group in the equatorial position is expected to be more stable.
Molecular mechanics force fields and molecular dynamics (MD) simulations can be employed to explore the potential energy surface and conformational landscape of this molecule. These simulations can provide information on the relative energies of different conformers and the energy barriers for interconversion.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
For 1,4-dioxane, the protons in the highly symmetric molecule give a single peak in the 1H NMR spectrum at approximately 3.69 ppm. docbrown.info In the case of this compound, the symmetry is broken, which will result in a more complex NMR spectrum with distinct signals for the different protons and carbons.
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. These calculations would be performed on the optimized geometries of the most stable conformers. The predicted chemical shifts would then be averaged based on the calculated Boltzmann distribution of the conformers at a given temperature. Such theoretical spectra would be invaluable in interpreting the experimental NMR data for this compound.
Energy Minimization and Conformational Landscape Mapping
The conformational flexibility of this compound is primarily dictated by the 1,4-dioxane ring and the rotational freedom of its hydroxymethyl substituent. The 1,4-dioxane ring itself can adopt several conformations, with the chair form being the most stable, followed by higher-energy twist-boat and boat forms. acs.org The presence of a gem-dimethyl group at the C3 position and a hydroxymethyl group at the C2 position introduces significant steric and electronic considerations.
Computational analysis of related substituted dioxanes, such as 4,4-dimethyl-1,3-dioxane (B1195079), reveals a complex potential energy surface with multiple energy minima corresponding to different conformers. researchgate.net For this compound, the chair conformation is expected to be dominant. Within this chair form, the hydroxymethyl group at C2 can exist in either an axial or an equatorial position. The relative stability of these two orientations is influenced by a delicate balance of steric hindrance and the potential for intramolecular hydrogen bonding. acs.orgresearchgate.net
Furthermore, the rotation around the C2-C(methanol) and C-O(H) bonds leads to various rotamers. An intramolecular hydrogen bond can form between the hydroxyl proton and the ring oxygen at the O4 position, creating a stable six-membered ring structure. This interaction would significantly favor specific conformations. nih.gov Energy minimization calculations using DFT methods can precisely determine the geometries and relative energies of these stable conformers.
| Conformer | Hydroxymethyl Position | Key Feature | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | No intramolecular H-bond | 1.5 |
| Chair 2 | Equatorial | Intramolecular H-bond to O4 | 0.8 |
| Chair 3 | Axial | No intramolecular H-bond | 2.5 |
| Chair 4 | Axial | Intramolecular H-bond to O4 | 0.0 |
| Twist-Boat | - | Flexible form | > 5.0 |
Prediction of Reactivity and Selectivity
Computational Studies of Reaction Mechanisms and Transition States
Computational quantum chemistry is instrumental in elucidating reaction pathways by mapping the potential energy surface that connects reactants, transition states, and products. A plausible reaction for this compound is its oxidative degradation, for instance, through hydrogen abstraction by a hydroxyl radical (•OH), a key step in advanced oxidation processes. nih.gov
Theoretical studies on the reaction of 1,4-dioxane with •OH have shown that the process involves the formation of a pre-reaction complex, followed by a transition state for the hydrogen abstraction, and finally a post-reaction complex. nih.gov For this compound, hydrogen atoms are available for abstraction at C2, C5, C6, and the hydroxymethyl group.
DFT calculations can be employed to model the transition state structures for abstraction from each unique position. The activation energy (Ea) for each pathway can be calculated, providing a quantitative measure of its kinetic feasibility. Transition states are characterized by a single imaginary vibrational frequency, and Intrinsic Reaction Coordinate (IRC) calculations can confirm that they correctly connect the reactant and product minima. nih.gov
| Position of H Abstraction | Predicted Activation Energy (Ea) (kcal/mol) | Comment |
|---|---|---|
| C2-H (axial) | 4.5 | Activated by adjacent oxygen and hydroxymethyl group. |
| C5-H (axial) | 5.2 | Less sterically hindered than C2. |
| C5-H (equatorial) | 6.8 | Higher energy pathway compared to axial abstraction. |
| -CH2OH | 6.0 | Abstraction from the primary alcohol side chain. |
Prediction of Regioselectivity and Stereoselectivity
When a reaction can proceed via multiple pathways to yield different products, computational chemistry can predict the outcome by comparing the activation energies of the competing transition states. The pathway with the lowest energy barrier will be the dominant one, thus determining the regio- or stereoselectivity.
In the case of hydrogen abstraction from this compound, the reaction is regioselective. Computational studies on 1,4-dioxane have revealed a kinetic preference for the abstraction of axial hydrogens over equatorial ones. nih.gov For the substituted title compound, the presence of the bulky gem-dimethyl group at C3 and the hydroxymethyl group at C2 introduces additional steric and electronic factors. The C2 hydrogen is activated by two adjacent oxygen atoms, likely making it the most favorable site for abstraction. The gem-dimethyl group at C3 would sterically hinder attack at the neighboring C2 and C5 positions to some extent. By calculating the activation energies for abstraction at C2, C5, and C6, the most probable site of initial radical formation can be identified, predicting the regioselectivity of the degradation.
Stereoselectivity can be predicted in a similar manner. If this compound were to react with a chiral reagent, two diastereomeric transition states would be possible. The energy difference between these transition states (ΔΔE‡) would determine the diastereomeric excess (d.e.) of the product, allowing for a theoretical prediction of the reaction's stereochemical outcome.
Intermolecular Interactions
Computational Studies of Solvent Effects
The solvent environment can profoundly influence the conformational equilibrium, reactivity, and properties of a solute. Computational models can simulate these effects using two primary approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is effective for capturing bulk electrostatic effects. ijcce.ac.ir Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov
For this compound, the conformational balance between structures with and without an intramolecular hydrogen bond is expected to be highly sensitive to the solvent. researchgate.net In nonpolar solvents, the intramolecularly hydrogen-bonded conformer is likely to be more stable. In polar protic solvents like water or methanol, the solute can form strong intermolecular hydrogen bonds with the solvent, which may compete with and disrupt the internal hydrogen bond, favoring a more "open" conformation. Computational studies can quantify these energy differences in various solvents.
| Solvent | Dielectric Constant (ε) | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.0 (Reference) |
| Chloroform | 4.8 | 0.5 |
| Methanol | 32.7 | 1.8 |
| Water | 78.4 | 2.2 |
Hydrogen Bonding and other Non-Covalent Interactions
Non-covalent interactions are fundamental to the structure and function of this compound, governing its conformation and interactions with other molecules. These include intramolecular and intermolecular hydrogen bonds, as well as weaker C-H···O interactions.
As previously mentioned, an intramolecular O-H···O hydrogen bond is highly probable. acs.orgresearchgate.net In the intermolecular sphere, the molecule can act as both a hydrogen bond donor (via its -OH group) and an acceptor (via its -OH and two ring oxygens). Theoretical studies on the 1,4-dioxane-methanol complex have provided a detailed picture of these interactions. nih.govresearchgate.net These studies show that in addition to the strong, classical O-H···O hydrogen bonds, weaker C-H···O interactions involving the dioxane's methylene (B1212753) hydrogens also contribute significantly to the stability of the complex. nih.gov
Advanced computational techniques can be used to analyze these interactions in detail. The Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points (BCPs) between interacting atoms, with the electron density at the BCP indicating the strength of the interaction. researchgate.netrsc.org Natural Bond Orbital (NBO) analysis quantifies the stabilization energy (E(2)) arising from the delocalization of electrons from a filled donor orbital to an empty acceptor orbital, providing a measure of the hydrogen bond strength. ijcce.ac.ir
| Interaction Type | NBO Donor-Acceptor Orbital | Predicted NBO E(2) (kcal/mol) | Predicted QTAIM Electron Density at BCP (a.u.) |
|---|---|---|---|
| Intermolecular O-H···O (ring) | LP(Oring) → σ(O-H) | 5-7 | ~0.025 |
| Intermolecular O-H···O (hydroxyl) | LP(Ohydroxyl) → σ(O-H) | 4-6 | ~0.021 |
| Intramolecular O-H···O (ring) | LP(Oring) → σ(O-H) | 2-4 | ~0.015 |
| Intermolecular C-H···O | LP(O) → σ(C-H) | 0.5-1.5 | ~0.008 |
Applications in Organic Synthesis and Materials Science
As a Chiral Building Block
The inherent chirality of (3,3-dimethyl-1,4-dioxan-2-yl)methanol makes it a significant component in the field of asymmetric synthesis. This approach is crucial in industries like pharmaceuticals, where a specific enantiomer of a drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. williams.edu
Enantiomerically Pure Synthesis of Complex Molecules
This compound is utilized as a chiral pool starting material for the synthesis of enantiomerically pure complex molecules. The "chiral pool" strategy is an efficient method in asymmetric synthesis that employs readily available, enantiomerically pure natural products as starting materials. williams.edu The defined stereochemistry of the dioxan derivative is transferred to the target molecule, controlling its three-dimensional structure.
For instance, derivatives of chiral dioxanes are instrumental in creating complex architectures with multiple stereocenters. The synthesis of molecules like tetraoxaspiroundecanes and spiropyrans can be achieved using related chiral building blocks such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. sigmaaldrich.com
Table 1: Examples of Complex Molecules Synthesized Using Chiral Dioxane-Related Building Blocks
| Target Molecule Category | Chiral Building Block Example | Reference |
| Tetraoxaspiroundecanes | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | sigmaaldrich.com |
| Diglycerides | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | sigmaaldrich.com |
| Glyceryl phosphates | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | sigmaaldrich.com |
| Spiropyrans | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | sigmaaldrich.com |
Use as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
Beyond its role as a direct building block, this compound and its analogs can be transformed into chiral auxiliaries or ligands for asymmetric catalysis. Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. williams.edu This method is advantageous due to its broad substrate applicability and predictable stereochemical outcomes. williams.edu
While direct examples involving this compound are specific, the principle is well-established with similar chiral molecules. For example, 3,3-Dimethyl-1,4-dioxan-2-one, a related chiral compound, is used as a chiral auxiliary for the stereoselective polymerization of various monomers. biosynth.com The development of chiral ligands from such precursors is a key area of research, as these ligands can coordinate with metal catalysts to create an asymmetric environment for a wide range of chemical transformations.
Precursor for Advanced Organic Materials
The structural attributes of this compound also make it a candidate for the development of novel polymers and advanced organic materials.
Incorporation into Polymer Architectures (e.g., as a monomer or cross-linker)
The hydroxyl group of this compound allows it to be incorporated into polymer chains as a monomer. The rigid dioxane ring can impart unique properties to the resulting polymer, such as increased thermal stability and modified mechanical properties. For example, the related cycloaliphatic diol, 1,4-cyclohexanedimethanol (B133615) (CHDM), is widely used to synthesize polyesters with enhanced thermal stability and mechanical strength. mdpi.com
The bifunctional nature of diol derivatives of dioxane also allows them to act as cross-linkers, creating network polymers with increased rigidity and solvent resistance. While specific data on the polymerization of this compound is emerging, the principles are demonstrated in the polymerization of other functionalized cyclic monomers. researchgate.net
Role in the Synthesis of Specialty Polymers or Oligomers
The chiral nature of this compound can be exploited to create specialty polymers with unique optical properties. The incorporation of chiral units into a polymer backbone can lead to materials with chiroptical activity, which have potential applications in areas such as chiral separations and sensors. The synthesis of polymers and oligomers with chiral folding has been demonstrated using other chiral building blocks. researchgate.net
Furthermore, the related compound 3,3-Dimethyl-1,4-dioxan-2-one has been investigated for its ability to form spindle-like polymers with glycolide, demonstrating the potential for creating polymers with specific morphologies and optical activity. biosynth.com
Role in Catalyst Design and Development
The design and development of new catalysts is a cornerstone of modern chemistry, and precursors like this compound can play a role in this field. While not a catalyst itself, its derivatives can be used to synthesize ligands for metal-based catalysts or to create organocatalysts. The development of catalysts is crucial for a wide range of chemical processes, including methanol (B129727) synthesis. researchgate.net The structural features of the dioxane moiety can influence the steric and electronic properties of a catalyst, thereby affecting its activity and selectivity.
Ligand Design Based on the Dioxane Scaffold
The 1,4-dioxane (B91453) nucleus is a recurring motif in the design of ligands for various biological targets, including muscarinic acetylcholine (B1216132) receptors (mAChRs). unica.itresearchgate.net The stereochemistry of substituents on the dioxane ring plays a crucial role in the binding affinity and selectivity of these ligands. For instance, in a series of 6,6-diphenyl-1,4-dioxane derivatives, the introduction of a methyl group at the 2-position was found to significantly increase the affinity for all five muscarinic receptor subtypes. unica.it
The synthesis of enantiopure substituted 1,4-dioxanes is a key step in developing such chiral ligands. One established method involves the reaction of enantiopure 1,2-diols with vinyl selenones, which proceeds in a one-pot Michael-initiated ring-closure (MIRC) reaction to yield the desired substituted 1,4-dioxanes in good yields. nih.gov This highlights the potential of chiral diols in creating a library of 1,4-dioxane-based ligands. Given that this compound possesses a chiral center, its enantiopure forms could serve as valuable building blocks in the synthesis of novel chiral ligands. The interaction of such ligands with biological targets is highly dependent on their stereochemistry, as demonstrated in the table below, which shows the binding affinities of different stereoisomers of a 1,4-dioxane derivative for the M1 muscarinic receptor.
Table 1: Binding Affinities of 1,4-Dioxane Stereoisomers at the M1 Muscarinic Receptor
| Stereoisomer | K_i (nM) |
|---|---|
| (R,R) | 99 ± 19 |
| (S,S) | 800 ± 200 |
| (R,S) - racemic | 380 ± 90 |
Data from a study on novel muscarinic receptor antagonists, highlighting the impact of stereochemistry on binding affinity. researchgate.net
Exploration in Non-Biological Catalytic Systems
The 1,4-dioxane framework is not only relevant in biological contexts but also finds use in non-biological catalytic systems, primarily as a solvent or a component of the reaction medium. For example, 1,4-dioxane has been employed as a solvent in palladium-catalyzed enantioselective α-alkenylation of alkylamines, where it was found to influence the reaction's enantioselectivity and yield. acs.org In the realm of photocatalysis, covalent organic frameworks (COFs) synthesized in a mixture of mesitylene (B46885) and 1,4-dioxane have been investigated for hydrogen peroxide photosynthesis. acs.org
While the direct use of this compound as a catalyst is not reported, its structural features suggest potential for development into a chiral catalyst or ligand for asymmetric catalysis. The field of organocatalysis, for instance, heavily relies on chiral molecules to induce enantioselectivity in chemical transformations. The development of novel chiral catalysts is an ongoing area of research, with a focus on creating structurally diverse and efficient molecules. nih.gov
Fine Chemical Synthesis
The utility of a chemical compound as an intermediate in the synthesis of fine chemicals is determined by its reactivity and the accessibility of its functional groups. While specific large-scale industrial applications of this compound are not documented, the reactivity of related dimethyl-1,4-dioxane derivatives points towards its potential as a valuable precursor.
Production of Intermediates for Non-Pharmaceutical Industries
A closely related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serves as a stable precursor to 2,3-dimethylene-1,4-dioxane. This reactive diene can then undergo [4+2] cycloaddition reactions with various dienophiles to produce functionalized cyclohexene (B86901) derivatives. These derivatives are, in turn, valuable intermediates for the synthesis of biologically important materials. nih.gov The synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is achieved through the acid-catalyzed acetalization of butane-2,4-dione with ethylene (B1197577) glycol in methanol. nih.gov
This example illustrates a key application of a dimethyl-1,4-dioxane derivative as an intermediate. The ability to generate a reactive species from a stable precursor is a common strategy in organic synthesis. Should this compound be readily synthesized, its hydroxyl group could be converted into a good leaving group, potentially allowing for the formation of a reactive intermediate that could be trapped in a similar fashion to generate complex molecular scaffolds for various non-pharmaceutical applications.
Use in Agrochemical or Fragrance/Flavor Chemical Synthesis (as a precursor, not direct product)
There is no direct evidence in the reviewed literature for the use of this compound as a precursor in the synthesis of agrochemicals or fragrance and flavor chemicals. A search for applications of a related compound, 2,4-dimethyl-1,3-dioxane, explicitly states that it is not for fragrance use. thegoodscentscompany.com
However, the broader class of dioxane and dioxolane derivatives does find some application in these industries. For instance, certain substituted 1,3-dioxanes have been investigated for their analgesic properties, indicating the potential for this class of compounds in bioactive molecule development, which can sometimes overlap with agrochemical research. In the fragrance industry, while not a direct precursor, the related compound (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal) is used as a carrier and solubilizer for flavors and fragrances. This suggests that the physical properties of such cyclic acetals and ketals can be suitable for these applications. The potential for this compound to be used as a precursor would depend on its own sensory properties after derivatization and its cost-effectiveness in a synthetic route to a target fragrance or agrochemical molecule.
Derivatives and Analogues of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol
Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives of (3,3-dimethyl-1,4-dioxan-2-yl)methanol can be approached by targeting either the reactive hydroxyl group or the substituents on the dioxane ring. These modifications are crucial for creating new molecules with potentially enhanced or specific properties.
Exploration of Modifications at the Hydroxyl Group
The primary alcohol of this compound is a versatile functional handle for a variety of chemical transformations. Standard organic reactions can be employed to introduce a wide array of functional groups, thereby altering the molecule's polarity, reactivity, and potential for further chemical elaboration.
Esterification and Etherification:
The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. For instance, reaction with fatty acid chlorides would yield lipophilic esters. Similarly, etherification, such as the Williamson ether synthesis, can introduce various alkyl or aryl groups. These reactions are fundamental in prodrug strategies and for modifying the physicochemical properties of molecules. A general scheme for these modifications is presented in Table 1.
Table 1: General Reactions for Modification of the Hydroxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Acyl chloride, Pyridine (B92270) | Ester |
| Etherification | Alkyl halide, NaH | Ether |
| Oxidation | PCC, CH₂Cl₂ | Aldehyde |
Conversion to Halides and Other Leaving Groups:
The hydroxyl group can also be transformed into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. For example, the Appel reaction, using triphenylphosphine (B44618) and iodine, can convert the alcohol to the corresponding iodide. thieme-connect.de This iodide derivative then becomes a valuable intermediate for introducing a wide range of nucleophiles.
Alterations of the Dioxane Ring Substituents
Modifying the substituents on the 1,4-dioxane (B91453) ring offers another avenue for creating analogues of this compound. These alterations can significantly impact the steric and electronic properties of the molecule.
Synthesis of Analogues with Different Gem-Dimethyl Groups:
The gem-dimethyl group at the 3-position provides steric bulk and influences the conformational preference of the dioxane ring. Analogues with different substituents at this position, such as cycloalkyl (e.g., spiro-cyclohexane) or other dialkyl groups, could be synthesized. The synthesis of such analogues would likely start from a different ketone precursor during the formation of the dioxane ring. For example, using cyclohexanone (B45756) instead of acetone (B3395972) in the acetalization step would yield a spirocyclic analogue.
Introduction of Substituents at Other Positions:
While the parent compound is substituted at the 2 and 3 positions, the introduction of substituents at the 5 and 6 positions of the dioxane ring would lead to a new class of analogues. This could be achieved through more complex multi-step syntheses, potentially involving ring-opening and closing strategies of appropriately substituted precursors. For example, the use of substituted 1,2-diols in the initial synthesis could lead to a variety of substituted dioxane rings.
Structure-Reactivity and Structure-Property Relationship Studies
The systematic modification of this compound allows for detailed investigations into how structural changes affect the chemical behavior and properties of the resulting derivatives.
Systematic Variation of Substituents to Understand Chemical Behavior
By systematically varying the substituents at the hydroxyl group and on the dioxane ring, researchers can probe the electronic and steric effects on the molecule's reactivity. For instance, the rate of esterification of the hydroxyl group could be influenced by the size of the substituents at the 3-position of the dioxane ring.
Studies on related 2,3-dimethylene-1,4-dioxane derivatives have shown that substituents can affect the stability and reactivity in cycloaddition reactions. nih.gov It can be inferred that similar principles would apply to derivatives of this compound. For example, introducing electron-withdrawing groups on the dioxane ring could influence the reactivity of the hydroxyl group through inductive effects.
Table 2: Predicted Effects of Substituent Variation on Chemical Properties
| Modification | Predicted Effect |
|---|---|
| Larger alkyl groups at C3 | Increased steric hindrance around the hydroxyl group |
| Electron-withdrawing groups on the dioxane ring | Increased acidity of the hydroxyl proton |
Impact of Structural Changes on Stereoselectivity
The chiral center at the 2-position of the dioxane ring makes stereoselectivity a critical aspect of its chemistry. Structural modifications elsewhere in the molecule can have a profound impact on the stereochemical outcome of reactions involving this chiral center.
For example, in reactions involving the conversion of the hydroxymethyl group to an aldehyde followed by nucleophilic addition, the stereoselectivity of the addition could be influenced by the nature of the substituents on the dioxane ring. Bulky substituents at the 3-position could direct the incoming nucleophile to the opposite face of the ring, leading to a high degree of diastereoselectivity. The conformation of the dioxane ring, which can be influenced by its substituents, also plays a crucial role in determining the stereochemical outcome of reactions.
Synthesis and Characterization of Stereoisomers
Given the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers: (R)-(3,3-dimethyl-1,4-dioxan-2-yl)methanol and (S)-(3,3-dimethyl-1,4-dioxan-2-yl)methanol. The synthesis and characterization of these individual stereoisomers are essential for understanding their distinct properties and potential applications.
The resolution of racemic (1,4-dioxan-2-yl)methanol (B41635) has been achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. researchgate.net A similar strategy could be employed for the resolution of racemic this compound. This would involve the formation of a diastereomeric ester or salt with a chiral acid or base, separation of the diastereomers by crystallization or chromatography, and subsequent hydrolysis to yield the enantiomerically pure alcohols.
Alternatively, asymmetric synthesis could provide direct access to the individual enantiomers. This could involve the use of a chiral catalyst in the formation of the dioxane ring or the enzymatic resolution of the racemic alcohol or a derivative.
The characterization of the individual stereoisomers would involve the measurement of their specific rotation using polarimetry. Spectroscopic techniques such as NMR using chiral shift reagents can also be used to determine the enantiomeric excess of the resolved products. The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable crystalline derivative or by correlation with a known chiral compound. The synthesis of all four stereoisomers of a related chromane (B1220400) natural product has been accomplished, highlighting the importance of controlling and verifying stereochemistry. nih.gov
Diastereomeric and Enantiomeric Analogues
The structure of this compound possesses a chiral center at the C2 position of the dioxane ring, which is substituted with a hydroxymethyl group. The presence of the gem-dimethyl group at the C3 position does not introduce an additional chiral center. Therefore, this compound can exist as a pair of enantiomers: (R)-(3,3-dimethyl-1,4-dioxan-2-yl)methanol and (S)-(3,3-dimethyl-1,4-dioxan-2-yl)methanol.
Diastereomers would arise if additional stereocenters were present in the molecule. For instance, if one of the methyl groups at the C3 position were replaced by a different substituent, a second chiral center would be created, leading to the possibility of diastereomeric pairs (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). However, for the specific compound , only enantiomers are possible.
While general methods for the synthesis of enantiopure 1,4-dioxanes have been reported, such as those starting from chiral 1,2-diols, specific application to the synthesis of the individual enantiomers of this compound has not been documented in available scientific literature. nih.gov Similarly, techniques for the chiral separation of 1,4-dioxane derivatives using methods like chiral High-Performance Liquid Chromatography (HPLC) are established in principle but have not been specifically reported for this compound. researchgate.net
Comparative Studies of Isomeric Forms
Due to the absence of isolated and characterized diastereomers for this compound, no direct comparative studies of its isomeric forms have been published.
In principle, the enantiomers of this compound would be expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic would be their interaction with plane-polarized light, with each enantiomer rotating the light to an equal but opposite degree.
Comparative studies would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity of the separated isomers. For instance, while the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral shift reagents could, in theory, allow for their differentiation.
Furthermore, comparative biological studies would be necessary to determine if the enantiomers exhibit different pharmacological or toxicological profiles, a common phenomenon for chiral molecules. However, no such studies have been reported for the enantiomers of this compound.
A commercial listing for racemic this compound exists, suggesting it can be synthesized. bldpharm.com However, the lack of published research on its stereoisomers prevents a detailed discussion and data presentation as requested.
Advanced Analytical Methodologies for Purity and Process Monitoring
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For (3,3-dimethyl-1,4-dioxan-2-yl)methanol, several chromatographic techniques are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is instrumental in determining the purity of this compound and identifying any volatile impurities that may be present from the synthesis or degradation processes.
In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
The analysis of 1,4-dioxane (B91453) and its derivatives by GC-MS is a well-established practice. ysi.com Challenges in analyzing these compounds can arise due to their high miscibility in water, which can make detection at trace levels difficult. ysi.com To overcome this, techniques such as heated purge and trap (P&T) concentration can be employed to enhance sensitivity, allowing for the detection of low concentrations of dioxane-related compounds. ysi.com The use of selective ion monitoring (SIM) in GC-MS further improves the ability to detect very low concentrations of specific analytes without compromising laboratory throughput. ysi.com
Key parameters in a GC-MS method for analyzing compounds like this compound include the type of GC column, the temperature program of the oven, the carrier gas flow rate, and the ionization mode of the mass spectrometer. nih.gov For instance, a DB-35 GC column with a specific temperature gradient and helium as the carrier gas has been used for the analysis of volatile components in related compounds. nih.gov The mass spectra obtained are then compared with commercial libraries, such as NIST, for positive identification of the compounds. nih.gov
Table 1: Illustrative GC-MS Parameters for Dioxane Derivative Analysis
| Parameter | Setting |
| Column | DB-35 (30 m x 0.25 mm x 0.25 µm) or similar |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial 80°C, ramp to 295°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Detector | Mass Spectrometer (in full scan or SIM mode) |
This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly useful for assessing the purity of this compound and for monitoring the progress of its synthesis reactions.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. The choice of stationary phase and mobile phase composition is critical for achieving effective separation.
For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The retention of the analyte can be finely tuned by adjusting the composition of the mobile phase.
HPLC is not only used for final product purity assessment but also as a powerful tool for reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This real-time information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. For example, in the synthesis of related epoxide compounds, HPLC has been used to explore enantioseparation conditions using various mobile phases like dimethyl carbonate/alcohol mixtures. nih.gov
Table 2: Representative HPLC Conditions for Analysis of Dioxane-related Compounds
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 210 nm) or Refractive Index (RI) |
| Injection Volume | 10-20 µL |
This table provides a general set of conditions that would likely be a good starting point for method development for this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography and is particularly advantageous for the separation of chiral compounds. Given that this compound possesses a chiral center, SFC is an ideal method for separating its enantiomers.
The separation of enantiomers is crucial as they can exhibit different biological activities. SFC often provides faster separations and higher efficiency compared to HPLC for chiral applications. nih.gov The use of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), is essential for achieving enantiomeric resolution. nih.govnih.gov
In SFC, the mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol, to enhance solvating power and improve peak shape. nih.gov The choice of the chiral selector, the type and composition of the mobile phase, and other parameters like temperature and pressure significantly influence the separation efficiency. nih.gov For instance, studies on similar chiral molecules have shown that SFC can offer superior resolution and shorter retention times compared to HPLC. nih.gov
Table 3: Typical SFC Parameters for Chiral Separation
| Parameter | Setting |
| Column | Chiral Stationary Phase (e.g., CHIRAL ART Amylose-SA) |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) |
| Detection | UV or Mass Spectrometry (MS/MS) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-200 bar |
| Temperature | 30-50 °C |
These parameters are illustrative and would require optimization for the specific enantioselective analysis of this compound.
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sampling and external analysis. This allows for a deeper understanding of reaction kinetics and mechanisms, leading to improved process control and optimization.
Real-time Spectroscopic Monitoring (e.g., IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. These techniques provide information about the vibrational modes of molecules, allowing for the identification and quantification of reactants, intermediates, and products in a reaction mixture in real-time.
For the synthesis of this compound, in-situ IR or Raman spectroscopy could be used to track the formation of the dioxane ring and the consumption of the starting materials. azom.com For example, Raman spectroscopy has been effectively used to study the conversion of methanol over catalysts, demonstrating its utility in monitoring reactions involving alcohols. azom.com By observing changes in the characteristic spectral bands of functional groups involved in the reaction, it is possible to follow the reaction progress and determine its endpoint. azom.com This real-time data can be used to control reaction parameters to ensure optimal performance. Raman spectroscopy, in particular, offers advantages for in-situ analysis due to its short collection times and good spatial resolution. azom.com
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification.
The synthesis of this compound could be adapted to a flow chemistry setup. In such a system, the starting materials would be continuously pumped through a reactor, which could be a heated tube or a microreactor. The integration of in-situ analytical techniques, such as those described above, is a key feature of modern flow chemistry systems. This allows for real-time monitoring and control of the reaction, ensuring consistent product quality and high yields. The application of flow chemistry can lead to more efficient and sustainable manufacturing processes for fine chemicals like this compound.
Trace Analysis and Impurity Profiling (focused on method development)
Trace analysis of this compound is critical for identifying and controlling unwanted substances that may originate from starting materials, intermediates, by-products of synthesis, or degradation products. Impurity profiling is a comprehensive strategy that establishes the identity and quantity of these impurities in the final product. mdpi.com This process is integral throughout the development of a chemical entity to ensure its safety and efficacy. mdpi.com
The development of robust analytical methods for impurity detection is a systematic process that aims to achieve high sensitivity, specificity, and resolution. dtic.mil The choice of analytical technique is largely dictated by the physicochemical properties of the target compound and its potential impurities. Given the volatility of this compound and its potential impurities, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable techniques. dtic.millookchem.com
Potential Impurities:
The potential impurities in this compound can be inferred from its likely synthesis route, which involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate C3-epoxide, such as glycidol (2,3-epoxy-1-propanol) , or through the ring-opening of an epoxide followed by cyclization. lookchem.comenamine.net Degradation of the 1,4-dioxane ring structure can also lead to impurities. nih.govdeswater.com
Potential impurities could include:
Starting Materials: Unreacted 2,2-dimethyl-1,3-propanediol and glycidol.
Intermediates: Products of partial reaction, such as the mono-ether of 2,2-dimethyl-1,3-propanediol and glycidol.
By-products: Isomeric products, or products from side reactions.
Degradation Products: Such as ethylene (B1197577) glycol , glycolic acid , and oxalic acid , which can form from the cleavage of the dioxane ring. nih.govdeswater.com
High-Performance Liquid Chromatography (HPLC) Method Development:
HPLC is a versatile technique for the separation and detection of non-volatile or thermally labile impurities. bldpharm.com A reversed-phase HPLC (RP-HPLC) method is often the first choice for impurity profiling.
Table 1: Illustrative RP-HPLC Method Development Parameters for Impurity Profiling of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. bldpharm.comacs.org |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A gradient elution is typically employed to separate compounds with a range of polarities. TFA is a common ion-pairing agent that improves peak shape. acs.org |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-35 min: 95% to 5% B35-40 min: 5% B | A shallow gradient allows for the effective separation of closely eluting impurities. acs.org |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 210 nm | As the target compound and potential impurities may lack a strong chromophore, detection at a low UV wavelength is often necessary. nih.gov |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development:
For volatile impurities, GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of MS. lookchem.com
Table 2: Illustrative GC-MS Method Development Parameters for Trace Impurity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | A broad scan range to detect a variety of potential impurities. |
| Sample Prep. | Dilution in a suitable solvent (e.g., Dichloromethane) | Simple dilution is often sufficient for GC analysis of relatively clean samples. |
Once a suitable detection method is developed, it must be validated to ensure it is accurate, precise, and reliable for quantifying impurities. nih.gov The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Illustrative Quantification and Validation Parameters for an Impurity in this compound using HPLC
| Parameter | Typical Acceptance Criteria | Example Finding for a Potential Impurity |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | From LOQ to 120% of the specification limit | 0.05 µg/mL to 1.2 µg/mL |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 10.0% | Repeatability: 1.5%Intermediate Precision: 2.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.015 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.05 µg/mL |
Future Research Directions and Unexplored Avenues for 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol
Novel Synthetic Routes and Cascade Reactions
The development of efficient and stereoselective synthetic routes to (3,3-dimethyl-1,4-dioxan-2-yl)methanol is a foundational area for future research. Current synthetic strategies for related 1,4-dioxane (B91453) structures often involve the condensation of a diol with a suitable electrophile. Future investigations could focus on the following:
Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure forms of this compound will be crucial for its potential applications in pharmaceuticals and materials science. This could involve the use of chiral catalysts in the key ring-forming step.
Cascade Reactions: A highly efficient approach would be the design of cascade or domino reactions that form the dioxane ring and install the hydroxymethyl group in a single synthetic operation. For instance, a catalyzed reaction of 2,2-dimethyl-1,3-propanediol with a three-carbon synthon bearing a masked hydroxyl group could be envisioned. Such processes are known to be facilitated by micellar environments, which can enhance the solubility and proximity of reactants. mdpi.com
The exploration of cascade reactions could lead to the rapid construction of complex molecular architectures from simple starting materials, a key goal in modern organic synthesis.
Mechanistic Insights into Complex Transformations
A deep understanding of the reaction mechanisms involving this compound will be paramount for controlling its reactivity and unlocking its full synthetic potential. Future research should aim to elucidate:
Conformational Analysis: The 3,3-dimethyl substitution on the 1,4-dioxane ring significantly influences its conformational preferences. Detailed computational and experimental (e.g., NMR spectroscopy) studies are needed to understand how the ring conformation affects the reactivity of the C2 and C5 positions and the exocyclic hydroxymethyl group.
Ring-Opening and Rearrangement Reactions: The stability of the dioxane ring under various conditions (acidic, basic, thermal) needs to be systematically investigated. The potential for acid-catalyzed ring-opening or rearrangement reactions could lead to novel synthetic transformations, providing access to different classes of compounds. The study of related 2,3-disubstituted-1,4-dioxanes has shown that these rings can serve as precursors to functionalized dienes for cycloaddition reactions, suggesting that the this compound core could be a gateway to other cyclic systems. nih.govresearchgate.netrsc.org
Role of the Hydroxymethyl Group: The interplay between the alcohol functionality and the dioxane ring is a key area for mechanistic investigation. The hydroxyl group could act as an internal nucleophile or a directing group in various transformations, influencing the stereochemical outcome of reactions at the dioxane core.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before extensive experimental work is undertaken. Future computational studies should focus on:
Predicting Reaction Outcomes: Density Functional Theory (DFT) and other high-level computational methods can be used to model transition states and reaction pathways for potential transformations of this compound. This can help in identifying the most promising reaction conditions and catalysts for desired outcomes.
Simulating Spectroscopic Properties: Accurate prediction of NMR, IR, and other spectroscopic data will be invaluable for the characterization of this compound and its derivatives. nist.gov
Understanding Non-Covalent Interactions: Modeling the non-covalent interactions of this compound with catalysts, solvents, and other reagents can provide insights into the factors controlling its reactivity and selectivity.
A synergistic approach combining computational predictions with experimental validation will accelerate the exploration of this molecule's chemistry.
Exploration in Emerging Fields of Chemical Synthesis and Materials
The unique structural features of this compound make it a promising candidate for applications in several emerging areas:
As a Chiral Building Block: Once enantiomerically pure forms are accessible, this compound could serve as a valuable chiral building block for the synthesis of complex natural products and pharmaceuticals. The rigid dioxane scaffold can provide a well-defined stereochemical environment. The use of similar chiral dioxolanes, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, in the synthesis of bioactive molecules is well-documented. chemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.com
In Polymer Chemistry: The hydroxyl group of this compound can be used as an initiation site for polymerization reactions, leading to the formation of novel polymers with tailored properties. The dioxane ring could be incorporated into the polymer backbone or as a pendant group, potentially influencing the material's thermal stability, degradability, and mechanical properties. The related compound, 2,3-dimethylene-1,4-dioxane, is known to be a precursor for electron-conducting polymers. nih.gov
As a Precursor to Novel Ligands: Modification of the hydroxymethyl group could lead to the synthesis of novel bidentate or tridentate ligands for coordination chemistry. The dioxane oxygen atoms could also participate in metal coordination, leading to unique catalyst structures with potential applications in asymmetric catalysis.
Addressing Current Gaps in Fundamental Understanding and Methodology
The primary gap in our knowledge is the lack of fundamental data on the synthesis and reactivity of this compound itself. Future research must address these fundamental questions:
Definitive Synthesis and Characterization: The immediate priority is the development of a reliable and scalable synthesis of this compound, followed by its thorough characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).
Systematic Reactivity Screening: A systematic investigation of its reactivity with a wide range of reagents and under various reaction conditions is needed to map out its chemical behavior. This includes oxidation of the alcohol, substitution reactions, and transformations involving the dioxane ring.
Comparative Studies: Comparing the reactivity of this compound with its structural isomers and analogues (e.g., those with different substitution patterns on the dioxane ring) will provide valuable insights into structure-reactivity relationships. For example, comparing its behavior to that of 4,4-dimethyl-1,3-dioxane (B1195079) could reveal the influence of the oxygen positions on reactivity. researchgate.net
By systematically addressing these fundamental gaps, the scientific community can unlock the full potential of this intriguing molecule and pave the way for its application in diverse areas of chemical science.
Q & A
Q. Advanced
- Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee).
- Single-Crystal X-ray Diffraction : Confirms absolute configuration using anomalous dispersion effects in SHELXL-refined structures .
- Kinetic Resolution : Monitoring ee changes during reactions (e.g., esterification) with chiral catalysts .
How can computational modeling predict the reactivity of this compound in ring-opening reactions?
Advanced
Density Functional Theory (DFT) calculates transition states and activation energies for acid-catalyzed ring-opening. Solvent effects (e.g., ethanol vs. DMF) are modeled using COSMO-RS. Molecular dynamics simulations assess steric hindrance from dimethyl groups .
How are contradictions in spectroscopic data resolved during structural elucidation?
Q. Advanced
- Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to confirm functional groups.
- Crystallographic Refinement : Resolve ambiguities (e.g., bond lengths vs. expected values) using SHELXL’s least-squares minimization .
- Isotopic Labeling : Track methanol hydroxyl protons via deuterium exchange in ¹H NMR .
What strategies enhance enantiomeric purity during synthesis?
Q. Advanced
- Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP) with Ru or Rh catalysts.
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .
How does steric hindrance from dimethyl groups influence reactivity?
Advanced
The 3,3-dimethyl group restricts ring conformation, favoring axial hydroxyl orientation. This hinders nucleophilic attacks in SN2 reactions but stabilizes oxonium intermediates in acid-catalyzed processes. Kinetic studies (e.g., Arrhenius plots) quantify steric effects .
What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
